molecular formula C35H36O6 B13424600 (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone

(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone

Cat. No.: B13424600
M. Wt: 552.7 g/mol
InChI Key: JWXHKWBUBUUEFP-NDLNHBFLSA-N
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Description

(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is a complex organic compound characterized by its multiple phenylmethoxy groups and a hydroxyl group attached to a cyclohexanone ring. This compound is notable for its stereochemistry, with four chiral centers, making it an interesting subject for stereochemical studies and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, selective oxidation, and the introduction of phenylmethoxy groups through nucleophilic substitution reactions. Common reagents used in these steps include benzyl chloride, sodium hydride, and various oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.

    Substitution: The phenylmethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxyl and phenylmethoxy groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
  • (2S,3S)-trans-2-Methyl-3-phenyloxirane-2-methanol

Uniqueness

Compared to similar compounds, (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is unique due to its specific stereochemistry and the presence of multiple phenylmethoxy groups

Properties

Molecular Formula

C35H36O6

Molecular Weight

552.7 g/mol

IUPAC Name

(2S,3S,4S,5R)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one

InChI

InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33-,34+,35-/m1/s1

InChI Key

JWXHKWBUBUUEFP-NDLNHBFLSA-N

Isomeric SMILES

C1C(=O)[C@H]([C@H]([C@@H]([C@@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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